![molecular formula C14H8Cl2N4O4S B15239814 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide CAS No. 522628-96-2](/img/structure/B15239814.png)
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S and a molecular weight of 354.21 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring, a nitro group, and a sulfonamide group.
Vorbereitungsmethoden
The synthesis of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then chlorinated to introduce the chloro substituent at the 3-position .
The next step involves the nitration of the benzene ring to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . Finally, the sulfonamide group is introduced through the reaction of the chlorinated quinoxaline derivative with a suitable sulfonamide reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
3-nitro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound has a nitro group at a different position, which can affect its overall properties.
N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: The presence of a methyl group instead of a chloro group can lead to variations in its chemical and biological behavior.
Eigenschaften
CAS-Nummer |
522628-96-2 |
---|---|
Molekularformel |
C14H8Cl2N4O4S |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-9-6-5-8(7-12(9)20(21)22)25(23,24)19-14-13(16)17-10-3-1-2-4-11(10)18-14/h1-7H,(H,18,19) |
InChI-Schlüssel |
ZDDVIRYZARFPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.